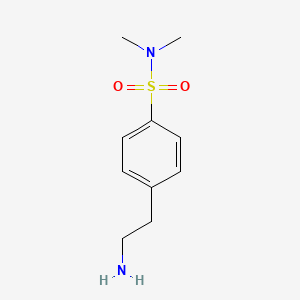

4-(2-アミノエチル)-N,N-ジメチルベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an aminoethyl group attached to the benzene ring, along with a dimethyl substitution on the nitrogen atom of the sulfonamide group. It is a white, crystalline solid that is soluble in water and ethanol .

科学的研究の応用

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide has a wide range of scientific research applications, including:

作用機序

Target of Action

The primary target of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity of this compound is similar to the inhibitor PMSF .

Biochemical Pathways

It is known that dopamine, a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation, can stimulate d42, D44 and D47 receptors and modulate GIRK currents .

Result of Action

It is known that the compound inhibits proteases, which play a crucial role in many biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Action Environment

It is known that the compound is more stable at low ph values .

生化学分析

Biochemical Properties

4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide and carbonic anhydrase involves binding to the enzyme’s active site, inhibiting its activity . This inhibition can affect various physiological processes, including respiration and acid-base balance.

Cellular Effects

The effects of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain ion channels, leading to changes in cellular excitability and neurotransmission . Additionally, 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide can alter the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of carbonic anhydrase by binding to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to a decrease in the enzyme’s activity, affecting various physiological processes. Additionally, 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide can modulate the activity of ion channels, influencing cellular excitability and neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide remains stable under specific conditions, maintaining its inhibitory effects on carbonic anhydrase over extended periods . Degradation of the compound can lead to a loss of activity, impacting its effectiveness in biochemical assays .

Dosage Effects in Animal Models

The effects of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide vary with different dosages in animal models. At low doses, this compound can effectively inhibit carbonic anhydrase without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse reactions, including disruptions in cellular metabolism and ion channel function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and other metabolic pathways . By modulating enzyme activity, 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide can alter the flow of metabolites through these pathways, impacting cellular energy production and utilization .

Transport and Distribution

The transport and distribution of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation . These interactions play a crucial role in determining the bioavailability and effectiveness of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide in biochemical assays .

Subcellular Localization

The subcellular localization of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with enzymes and ion channels, or to the nucleus, where it can influence gene expression . The precise localization of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide is critical for its role in cellular processes and biochemical reactions .

準備方法

The synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzenesulfonamide with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow processes and the use of advanced purification techniques .

化学反応の分析

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts to facilitate the reactions . Major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides .

類似化合物との比較

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:

4-(2-Aminoethyl)benzenesulfonamide: This compound lacks the dimethyl substitution on the nitrogen atom, which may result in different chemical properties and biological activities.

2-Aminothiazole derivatives: These compounds contain a thiazole ring instead of a benzene ring and exhibit different biological activities, such as anticancer and antimicrobial properties.

Imidazole derivatives: These compounds contain an imidazole ring and are used in various applications, including pharmaceuticals and agrochemicals.

The uniqueness of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

特性

IUPAC Name |

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTQZWQUZUKNMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(Benzyloxy)-2-methyl-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B1341013.png)

![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)

![3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1341029.png)